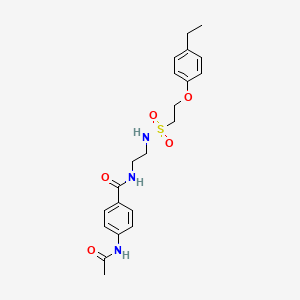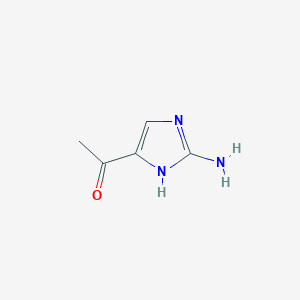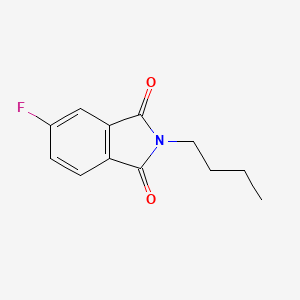
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylbenzamide, also known as DMBMF, is a chemical compound that has gained significant attention in the field of scientific research. It is a fluorescent molecule that has been used in various applications such as bioimaging, drug delivery, and sensing.
Aplicaciones Científicas De Investigación
Pharmacological Potential of Benzothiazoles
Benzothiazole derivatives, such as N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylbenzamide, have been recognized for their wide-ranging pharmacological potential. Benzothiazoles are known for their extensive applications in pharmaceuticals, demonstrating a broad spectrum of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Significantly, the simple structural motif of 2-arylbenzothiazoles is being explored as potential antitumor agents. This interest is driven by the structural simplicity of benzothiazoles, which facilitates the development of chemical libraries aimed at discovering new therapeutic agents. The versatility of benzothiazoles, capable of interacting with various biomolecules, underscores their importance in drug discovery, especially in the development of anticancer therapies (Kamal, Hussaini Syed, & Malik Mohammed, 2015).
Antimicrobial and Antiviral Applications
Explorations into the antimicrobial and antiviral capabilities of benzothiazole moieties and their derivatives have shown promising results. These compounds have demonstrated efficacy against a range of microorganisms and viruses, suggesting potential as new antimicrobial or antiviral agents for clinical development. The research indicates a variety of synthesized benzothiazole derivatives with differing modes of action against microbes or viruses, positioning them as viable candidates in the ongoing search for new therapeutic agents to combat infectious diseases (Elamin, Abd Elrazig Salman Abd Elaziz, & Abdallah, 2020).
Chemotherapeutic Research
Recent advancements in the structural modification of benzothiazole scaffolds have highlighted their potential as chemotherapeutics. The development of 2-arylbenzothiazoles and their conjugates as new antitumor agents is a focal area of research, driven by their promising biological profiles and synthetic accessibility. These studies are pivotal in the design and development of new benzothiazoles and their conjugate systems, aiming at the discovery of novel chemotherapeutics with potential cancer-fighting properties (Ahmed et al., 2012).
Comprehensive Review on Benzothiazoles in Medicinal Chemistry
A review on the structural activity relationship and importance of benzothiazole derivatives in medicinal chemistry has emphasized their significant role. Benzothiazoles and their derivatives are integral to many natural and synthetic bioactive molecules, exhibiting a variety of pharmacological activities such as antiviral, antimicrobial, antiallergic, antidiabetic, antitumor, anti-inflammatory, and anticancer properties. This review sheds light on the synthesis methods, pharmacological activities based on structural variations, and the potential of benzothiazole scaffolds in medicinal chemistry, suggesting a bright future for their application in various therapeutic domains (Bhat & Belagali, 2020).
Propiedades
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-10-8-12(3)15-14(9-10)18-17(21-15)19-16(20)13-7-5-4-6-11(13)2/h4-9H,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDZOPBKAFGTLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NC3=CC(=CC(=C3S2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-ethyl 5-(but-2-enamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2930909.png)
![5-Methyl-3-phenyl-7-(4-pyridin-2-ylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2930910.png)
![N-[1-[(2-Chlorophenyl)methyl]-6-oxopyridin-3-yl]prop-2-enamide](/img/structure/B2930911.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-chlorobenzenesulfonamide](/img/structure/B2930913.png)

![1,7-Dioxaspiro[4.4]nonan-4-amine](/img/structure/B2930916.png)

![Methyl 2-amino-2-[3-(3-fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2930919.png)
![2-chloro-N-{2-[4-(difluoromethoxy)-3-methoxyphenyl]ethyl}pyridine-4-carboxamide](/img/structure/B2930922.png)
![5-fluoro-N-[2-(2-methoxyphenyl)ethyl]-3-methylpyridine-2-carboxamide](/img/structure/B2930923.png)

![3-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]sulfanyl}propanoic acid](/img/structure/B2930928.png)
![(6-Ethoxypyridin-3-yl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2930931.png)
![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-methoxybenzoate](/img/structure/B2930932.png)
